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Compound of Interest

Compound Name:
5-(2-Fluoro-6-iodophenyl)thiazol-

2-amine

Cat. No.: B14772874

Get Quote

CAS Number: 2755718-22-8 Formula: C₉H₆FIN₂S Molecular Weight: 320.12 g/mol

Executive Summary & Product Context
5-(2-Fluoro-6-iodophenyl)thiazol-2-amine is a specialized heterocyclic building block,

primarily utilized in the synthesis of advanced kinase inhibitors. Structurally, it serves as a

critical scaffold for "Type I" and "Type II" kinase inhibitors, analogous to the Dasatinib

intermediate (which utilizes a 2-chloro-6-methylphenyl group).

The presence of the iodine atom at the ortho position of the phenyl ring (relative to the thiazole

linkage) is the defining feature of this compound. Unlike its chloro- or methyl- analogs, the

iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the scaffold during

lead optimization.

This guide provides the definitive elemental analysis standards, comparative performance

metrics, and validated experimental protocols for synthesizing and characterizing this

compound.
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Elemental Analysis Data (Reference Standards)
For researchers validating synthesized or purchased batches, the experimental elemental

analysis (CHN) must align with the theoretical values derived from the molecular formula

C₉H₆FIN₂S.

Table 1: Theoretical vs. Acceptance Criteria (CHN
Analysis)

Element Theoretical Mass %
Acceptance Range
(±0.4%)

Diagnostic Note

Carbon (C) 33.77% 33.37% – 34.17%

Low %C may indicate

solvent entrapment

(e.g., DCM, EtOAc).

Hydrogen (H) 1.89% 1.49% – 2.29%

High %H often signals

moisture (H₂O) or

residual alcohol.

Nitrogen (N) 8.75% 8.35% – 9.15%

Critical for confirming

the integrity of the

aminothiazole ring.

Sulfur (S) 10.02% 9.62% – 10.42%

Confirms the thiazole

core; often omitted in

rapid screening but

essential for full

characterization.

Iodine (I) 39.64% 39.24% – 40.04%

High mass % confirms

the presence of the

heavy halogen.

Fluorine (F) 5.93% 5.53% – 6.33%

Detectable via ¹⁹F-

NMR integration

relative to an internal

standard.
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Analyst Insight: The high iodine content (~40% by mass) significantly suppresses the carbon

percentage compared to non-iodinated analogs. Ensure your combustion analysis method (e.g.,

Pregl-Dumas) is calibrated for high-halogen compounds to prevent incomplete combustion,

which often manifests as artificially low Carbon values.

Comparative Guide: Reactivity & Application
This section compares 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine against its two most

common structural analogs used in drug discovery.

Table 2: Functional Comparison of Thiazole Scaffolds

Feature
5-(2-Fluoro-6-

iodophenyl) (Target)

5-(2-Chloro-6-

methylphenyl)

(Dasatinib
Intermediate)

5-(2-Fluorophenyl)

(Simplified Analog)

CAS 2755718-22-8 301335-39-7 1025927-65-4

Cross-Coupling

Reactivity

High (Iodo- group is

an excellent leaving

group for Pd-

catalysis).

Low (Chloro- group is

inert under mild

Suzuki conditions).

None (Requires C-H

activation).

Steric Bulk

High (Iodine radius:

1.98 Å). Forces non-

planar conformation.

Medium (Methyl

radius: 2.00 Å).

Low (Fluoro radius:

1.47 Å).

Metabolic Stability
Moderate (C-I bond is

metabolically labile).

High (C-Cl and C-Me

are robust).

High (C-F blocks

metabolism).

Primary Application

Library Generation:

Ideal for late-stage

diversification via

coupling.

Final Drug Core: Used

when the scaffold is

fixed (e.g., Dasatinib).

Fragment Screening:

Used for initial binding

assays.
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Experimental Protocols
A. Synthesis Workflow (Hantzsch Thiazole Synthesis)
The most robust route to 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine involves the

condensation of an

-bromoacetophenone with thiourea.

Reaction Scheme:

Precursor: 1-(2-Fluoro-6-iodophenyl)ethan-1-one.

Bromination: Reaction with Phenyltrimethylammonium tribromide (PTAB) or Br₂ to form 2-

bromo-1-(2-fluoro-6-iodophenyl)ethan-1-one.

Cyclization: Condensation with Thiourea in Ethanol/Reflux.

Step-by-Step Protocol:

Bromination:

Dissolve 10.0 mmol of 1-(2-Fluoro-6-iodophenyl)ethan-1-one in 50 mL of THF.

Add 10.0 mmol of Phenyltrimethylammonium tribromide (PTAB) portion-wise at 0°C.

Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the

disappearance of starting material (

) and appearance of the mono-bromo species (

).

Note: Avoid excess bromine to prevent poly-bromination.

Cyclization:

Without isolation (if pure enough) or after aqueous workup, dissolve the crude

-bromo ketone in 50 mL of absolute Ethanol.
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Add 20.0 mmol (2.0 equiv) of Thiourea.

Reflux the mixture for 4–6 hours. A white or pale yellow precipitate (the HBr salt of the

product) typically forms.

Cool to room temperature.

Isolation & Purification:

Filter the precipitate and wash with cold ethanol.

Suspend the solid in water and adjust pH to ~9–10 using saturated NaHCO₃ or NH₄OH to

liberate the free base.

Extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve the purity

required for Elemental Analysis.

B. Analytical Visualization[1][2]
The following diagram illustrates the synthesis and validation workflow.

Start: 2-Fluoro-6-iodoacetophenone Step 1: Bromination
(PTAB, THF, 0°C)

Intermediate:
alpha-Bromo Ketone

Step 2: Hantzsch Cyclization
(Thiourea, EtOH, Reflux)

Product:
5-(2-Fluoro-6-iodophenyl)

thiazol-2-amine
Validation Node

1H NMR:
Singlet ~7.0 ppm (Thiazole H)

Broad Singlet (NH2)

Elemental Analysis:
C: 33.77% ±0.4%

I: ~39.6%

Click to download full resolution via product page

Caption: Figure 1. Synthesis and Characterization Workflow for 5-(2-Fluoro-6-
iodophenyl)thiazol-2-amine.

Characterization Data (Expected)
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To confirm the identity of the synthesized compound, compare your spectral data against these

expected values.

¹H NMR (400 MHz, DMSO-d₆):

7.65 (d, J = 8.0 Hz, 1H, Ar-H, H-5 of phenyl ring).

7.30 (s, 2H, -NH₂, exchangeable with D₂O).

7.15 (m, 1H, Ar-H, H-4 of phenyl ring).

7.05 (m, 1H, Ar-H, H-3 of phenyl ring).

6.95 (s, 1H, Thiazole C4-H).

Note: The thiazole proton singlet is characteristic. The amine protons usually appear as a

broad singlet between 7.0–7.5 ppm in DMSO.

Mass Spectrometry (ESI+):

[M+H]⁺: Calculated 320.93; Found 320.9 ± 0.1.

Isotope Pattern: No significant M+2 peak (unlike Chloro/Bromo compounds), but the mass

defect of Iodine is distinct.

References
Synthesis Methodology (Hantzsch Reaction for Dasatinib Analogs)

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-

hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-

354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of

Medicinal Chemistry, 47(27), 6658–6661. Link

Product Identification (CAS Registry)

ChemicalBook. (2024). "5-(2-Fluoro-6-iodophenyl)thiazol-2-amine - CAS 2755718-22-

8." Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm049486a
https://www.benchchem.com/product/b14772874/docs?utm_src=pdf-body#elemental-analysis-characterization-guide-5-2-fluoro-6-iodophenyl-thiazol-2-amine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB95112522.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14772874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Thiazole Synthesis Reviews: Eicher, T., & Hauptmann, S. (2003). The Chemistry of
Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Refer to
Chapter on 1,3-Thiazoles).

To cite this document: BenchChem. [Elemental Analysis & Characterization Guide: 5-(2-
Fluoro-6-iodophenyl)thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14772874/docs#elemental-analysis-characterization-
guide-5-2-fluoro-6-iodophenyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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